molecular formula C12H15NO2 B2957836 3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid CAS No. 1515837-49-6

3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid

Cat. No. B2957836
CAS RN: 1515837-49-6
M. Wt: 205.257
InChI Key: FJIZHKFEKQACGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 .


Molecular Structure Analysis

The InChI code for “3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” is 1S/C12H15NO2/c14-12(15)7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” is a powder at room temperature . It has a molecular weight of 205.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Analytical Methods for Quality Control

Derivatives of 4-oxoquinoline-3-propanoic acids, which share molecular similarity with fluoroquinolone antibiotics, have been explored for their antimicrobial potential. Research into 3-quinolin-4-one propanoic acids has led to the development of analytical methods for the quality control of these promising active pharmaceutical ingredients. Techniques such as 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to address issues related to tautomeric forms and identify specific by-products of synthesis, ensuring the quality and efficacy of these compounds (Zubkov et al., 2016).

Antimicrobial Activity

The synthesis of derivatives through various chemical reactions has revealed some compounds' antimicrobial activity. For instance, the study of the reactivity of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile towards different chemical agents, including its antimicrobial evaluation, showcases the potential of these compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Biosynthesis of Tetrahydroisoquinoline Alkaloids

In the realm of natural product synthesis, the catalytic asymmetric synthesis of amino acid components used in the biosynthesis of tetrahydroisoquinoline alkaloids highlights the importance of these compounds. The development of a synthetic route for these amino acids opens doors to exploring the biosynthetic pathways and potential pharmaceutical applications of tetrahydroisoquinoline alkaloids (Tanifuji et al., 2016).

pH-regulated Asymmetric Transfer Hydrogenation

Research into the asymmetric transfer hydrogenation of quinolines in water, where 1,2,3,4-tetrahydroquinolines serve as key structural elements, provides insights into the synthesis of optically pure compounds. This process is crucial for the pharmaceutical and agrochemical industries, illustrating the versatility and commercial significance of these compounds (Wang et al., 2009).

Safety and Hazards

The safety information for “3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZHKFEKQACGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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